1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea
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Description
The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a furo[2,3-c]pyridin-6(7H)-yl group, which is a bicyclic structure with a furan ring fused with a pyridine ring. The urea group (-NH-CO-NH-) is a common functional group in organic chemistry with various applications.
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The furo[2,3-c]pyridin-6(7H)-yl group and the urea group would also participate in chemical reactions specific to their functional groups.Scientific Research Applications
Structural Analysis and Complex Formation
Urea derivatives, including those with tert-butyl groups, have been extensively studied for their ability to form complexes with various molecules through hydrogen bonding and other non-covalent interactions. For example, Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on association. These interactions are crucial for understanding the molecular recognition and self-assembly processes, which are foundational for designing molecular devices and sensors (Ośmiałowski et al., 2013).
Catalysis and Synthesis
Urea derivatives play a significant role in catalysis, particularly in transformations involving alkenes. Dong et al. (2017) described the development of a palladium catalyst based on a urea derivative for the alkoxycarbonylation of alkenes. This catalytic system demonstrated high activity and selectivity for converting a wide range of alkenes into esters, highlighting the potential of urea derivatives in facilitating efficient and selective chemical transformations (Dong et al., 2017).
Environmental Applications
The biodegradation of gasoline oxygenates such as methyl tert-butyl ether (MTBE) by bacteria that oxidize propane is another area of interest. Steffan et al. (1997) investigated the ability of propane-oxidizing bacteria to degrade MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME), demonstrating the potential for biological remediation of contaminants in the environment (Steffan et al., 1997).
Structural and Reactivity Studies
Urea derivatives are also valuable in the study of molecular structures and reactivity. For instance, the synthesis and characterization of various urea derivatives have led to insights into their conformational dynamics and the mechanisms underlying their reactivity and interactions with other molecules. This information is critical for designing new materials and pharmaceuticals (Michalak et al., 2019).
Properties
IUPAC Name |
1-tert-butyl-3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)16-13(19)15-6-8-17-7-4-10-5-9-20-11(10)12(17)18/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUAZOSXZZSQIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=CC2=C(C1=O)OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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